molecular formula C19H22ClNO B1140468 Doxepin-d3 Hydrochlorid CAS No. 347840-07-7

Doxepin-d3 Hydrochlorid

Katalognummer: B1140468
CAS-Nummer: 347840-07-7
Molekulargewicht: 318.9 g/mol
InChI-Schlüssel: MHNSPTUQQIYJOT-NJBVGFLXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Doxepin-d3 Hydrochloride, also known as Doxepin-d3 Hydrochloride, is a useful research compound. Its molecular formula is C19H22ClNO and its molecular weight is 318.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Doxepin-d3 Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Doxepin-d3 Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Verbessertes pharmakokinetisches und pharmakodynamisches Profil

Doxepin-d3 Hydrochlorid ist ein deuteriumverstärktes trizyklisches Antidepressivum (TCA), das als Serotonin- und Noradrenalin-Wiederaufnahmehemmer wirkt {svg_1}. Die durch N-Dealkylierung dieser TCAs gebildeten Metaboliten tragen zu einer insgesamt schlechten Pharmakokinetik und Wirksamkeit bei {svg_2}. Die Deuterierung der Methylgruppen an metabolisch aktiven Stellen wurde als nützliche Strategie zur Entwicklung selektiverer und potenterer Antidepressiva berichtet {svg_3}. Diese isotopische Deuterierung kann zu einer besseren Bioverfügbarkeit und einer insgesamt besseren Wirksamkeit führen {svg_4}.

Antidepressives Verhalten

Das antidepressive Verhalten von deuterierten TCAs wurde mit dem Zwangsschwimmtest (FST) und dem Tailsuspensions-Test (TST) an männlichen Wistar-Ratten und männlichen Schweizer Albino-Mäusen untersucht {svg_5}. Deuterierte Formen zeigten eine verbesserte Wirksamkeit im Verhaltensparadigma, was auf eine verbesserte pharmakologische Aktivität hinweist {svg_6}.

Verbesserte pharmakokinetische Parameter

Die pharmakokinetischen Parameter zeigten eine erhöhte maximale Konzentration im Plasma (Cmax), Eliminationshalbwertszeit (t1/2) und Fläche unter der Konzentrations-Zeit-Kurve (AUC) in deuterierten Verbindungen {svg_7}. Dies kann einen positiven klinischen Einfluss auf die antidepressive Behandlung haben {svg_8}.

Hemmung des Wiederaufnahmemechanismus

Synaptosomale Wiederaufnahme-Studien zeigten eine deutliche Hemmung des Wiederaufnahmemechanismus von Serotonin (5-HT) und Noradrenalin {svg_9}.

Potenzielle Behandlung für neuropsychiatrische Störungen

Deuterierte TCAs können sich im Vergleich zu nicht deuterierten Verbindungen als potenziell bessere Moleküle bei der Behandlung neuropsychiatrischer Störungen erweisen {svg_10}.

Verbessertes pharmakokinetisches Profil

Die deuterierten Formen der TCAs haben ein verbessertes pharmakokinetisches Profil im Vergleich zu ihren nicht deuterierten Formen gezeigt {svg_11}.

Verbesserte antidepressive Wirkung

Die antidepressive Wirkung auf diese TCAs erwies sich in den deuterierten Formen im Vergleich zu ihren nicht deuterierten Formen als verbessert {svg_12}.

Klinische Anwendung

Eine weitere toxikologische Studie dieser Verbindungen ist erforderlich, um ihre zukünftige klinische Anwendung zu validieren {svg_13}.

Wirkmechanismus

Target of Action

Doxepin-d3 Hydrochloride, a tricyclic antidepressant (TCA), primarily targets the serotonin and norepinephrine reuptake transporters . By inhibiting these transporters, it increases the synaptic concentration of serotonin and norepinephrine, neurotransmitters that play crucial roles in mood regulation .

Mode of Action

Doxepin-d3 Hydrochloride acts by inhibiting the reuptake of serotonin and norepinephrine at synaptic nerve terminals . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to improved mood and alleviation of depressive symptoms .

Biochemical Pathways

Doxepin-d3 Hydrochloride affects the serotonin and norepinephrine pathways in the central nervous system . By inhibiting the reuptake of these neurotransmitters, it enhances their signaling and modulates the mood-regulating pathways . Additionally, it has been shown to suppress inflammatory reactions in C6-glioma cells through activation of the phosphatidylinositol-3-kinase-mediated protein kinase B (Akt) pathway .

Pharmacokinetics

Doxepin-d3 Hydrochloride is metabolized primarily by the cytochrome P450 2C19 (CYP2C19) enzyme, with possible minor involvement of CYP1A2, CYP3A4, or CYP2C9 . Its metabolite, desmethyldoxepin (nordoxepin), also exhibits antidepressant effects . The plasma protein binding of doxepin and desmethyldoxepin is about 80%, allowing it to easily pass through the blood-brain-barrier . Deuterated forms of the drug have shown improved pharmacokinetic parameters, including increased maximum concentration in the plasma (Cmax), elimination half-life (t1/2), and area under the concentration-time curve (AUC) .

Result of Action

The action of Doxepin-d3 Hydrochloride results in increased synaptic concentrations of serotonin and norepinephrine, leading to improved mood and alleviation of depressive symptoms . It also has anti-inflammatory effects, suppressing inflammatory reactions in C6-glioma cells .

Action Environment

Environmental factors can influence the action of Doxepin-d3 Hydrochloride. For instance, the presence of other drugs metabolized by the same cytochrome P450 enzymes can affect its metabolism and efficacy . Furthermore, the deuterated forms of the drug have shown improved pharmacokinetic and pharmacodynamic profiles, indicating that isotopic deuteration can lead to better bioavailability and overall effectiveness .

Biochemische Analyse

Biochemical Properties

Doxepin-d3 Hydrochloride acts as a serotonin and noradrenaline reuptake inhibitor . It binds strongly to the histamine H1 and H2 receptors . This effect on histamine receptors indicates effectiveness in skin conditions . It also acts antagonistic on 5-hydroxytryptamine (serotonin) receptors, alpha 1 adrenergic receptors, and muscarinic cholinergic receptors .

Cellular Effects

Doxepin-d3 Hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . It is known to cause antidepressant, sedative, and anticholinergic effects .

Molecular Mechanism

The molecular mechanism of action of Doxepin-d3 Hydrochloride is not entirely clear. It is known to be a selective histamine H1 receptor blocker . This effect on histamine receptors is responsible for the drug’s sleep-promoting properties . It may involve increasing the levels of norepinephrine, along with blocking histamine, acetylcholine, and serotonin .

Temporal Effects in Laboratory Settings

In laboratory settings, Doxepin-d3 Hydrochloride shows significant and sustained improvements in sleep maintenance and early morning awakenings over time . There was no evidence of rebound insomnia after Doxepin discontinuation .

Dosage Effects in Animal Models

In animal models, deuterated forms of Doxepin showed improved efficacy in the behavior paradigm, indicating improved pharmacological activity . The pharmacokinetic parameters indicated increased maximum concentration in the plasma (Cmax), elimination half-life (t1/2), and area under the concentration-time curve (AUC) in deuterated compounds .

Metabolic Pathways

Doxepin-d3 Hydrochloride is metabolized in the liver by CYP2D6 and CYP2C19 . The major route of metabolism is demethylation to the active metabolite desmethyldoxepin . Another pathway is oxidation to doxepin N-oxide, which is then glucuronidated .

Transport and Distribution

Doxepin-d3 Hydrochloride is lipophilic and can pass easily through the blood-brain-barrier . A close correlation between cerebrospinal fluid and plasma concentrations is seen for both Doxepin and desmethyldoxepin, which suggests that the blood-brain-barrier is constantly permeable to Doxepin-d3 Hydrochloride and its metabolites .

Subcellular Localization

The subcellular localization of Doxepin-d3 Hydrochloride is not explicitly known. Given its lipophilic nature and its ability to cross the blood-brain barrier, it is likely to be distributed throughout the cell

Biologische Aktivität

Doxepin-d3 hydrochloride is a deuterated form of the tricyclic antidepressant doxepin, which is primarily used for treating depression, anxiety disorders, and insomnia. The introduction of deuterium in its structure enhances its stability and may alter its pharmacokinetic properties compared to non-deuterated doxepin. This article delves into the biological activities, mechanisms of action, efficacy, and safety profiles associated with Doxepin-d3 hydrochloride.

Chemical Structure and Properties

Doxepin-d3 hydrochloride has the following chemical characteristics:

  • Chemical Name : 11-(3-Trideuteromethyl-3-methylaminopropylidene)-6,11-dihydro-benz[b,e]oxepin hydrochloride
  • Molecular Formula : C₁₉H₁₈D₃NO·HCl
  • Molecular Weight : 318.86 g/mol

The presence of deuterium in the compound may influence its metabolism and biological activity, potentially resulting in variations in efficacy and side effects compared to standard doxepin.

Doxepin-d3 functions primarily through:

  • Inhibition of Neurotransmitter Reuptake : It increases serotonin (5-HT) and norepinephrine (NE) levels in the synaptic cleft by inhibiting their reuptake into presynaptic neurons .
  • Receptor Antagonism : Doxepin-d3 exhibits antagonistic effects on various receptors, including:
    • Histamine H1 and H2 receptors, contributing to its antipruritic effects.
    • α1 adrenergic receptors.
    • Muscarinic receptors .

Additionally, it inhibits sodium and potassium channels in cardiomyocytes, broadening its therapeutic applications .

Antidepressant Effects

Doxepin-d3 demonstrates significant antidepressant properties akin to its non-deuterated counterpart. Studies indicate that it effectively alleviates symptoms of major depressive disorder (MDD) and anxiety disorders. Its unique pharmacokinetic profile may enhance therapeutic outcomes while minimizing side effects.

Sleep Improvement

Doxepin-d3 has been shown to improve sleep maintenance significantly:

  • Efficacy Studies : Clinical trials have demonstrated that doses of doxepin (including deuterated forms) result in statistically significant improvements in sleep quality metrics such as wake time after sleep onset (WASO), total sleep time (TST), and sleep efficiency (SE) .
ParameterPlacebo (n=76)Doxepin 3 mg (n=77)Doxepin 6 mg (n=76)
Completed Study88%88%89%
Discontinued from Study12%12%11%
Reason: Adverse Event1%3%4%
Reason: Consent Withdrawn4%3%0%
Reason: Protocol Violation0%1%0%
Reason: Noncompliance3%3%3%
Reason: Other4%3%4%

Safety Profile

The safety profile of doxepin-d3 appears comparable to placebo across various studies. Common adverse effects such as next-day residual sedation, memory impairment, and complex sleep behaviors were not significantly reported. Importantly, there was no evidence of rebound insomnia following discontinuation .

Case Studies

Research has highlighted the effectiveness of doxepin-d3 in managing chronic insomnia:

  • Study Design : A randomized double-blind placebo-controlled trial evaluated the effects of doxepin at doses of 3 mg and 6 mg over a period of five weeks.
  • Results : Significant improvements were observed in sleep maintenance without notable side effects. The study concluded that doxepin-d3 is effective for insomnia management with a favorable safety profile .

Eigenschaften

CAS-Nummer

347840-07-7

Molekularformel

C19H22ClNO

Molekulargewicht

318.9 g/mol

IUPAC-Name

(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N-methyl-N-(trideuteriomethyl)propan-1-amine;hydrochloride

InChI

InChI=1S/C19H21NO.ClH/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19;/h3-6,8-12H,7,13-14H2,1-2H3;1H/b17-11+;/i1D3;

InChI-Schlüssel

MHNSPTUQQIYJOT-NJBVGFLXSA-N

SMILES

CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl

Isomerische SMILES

[2H]C([2H])([2H])N(C)CC/C=C/1\C2=CC=CC=C2COC3=CC=CC=C31.Cl

Kanonische SMILES

CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl

Synonyme

11-(3-Dimethylaminopropylidene-d3)-6,11-dihydrodibenz[b,e]oxepin Hydrochloride; _x000B_Adapin-d3;  Aponal-d3;  Curatin-d3;  Quitaxon-d3;  Sinequan-d3; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.